![molecular formula C17H12N2S3 B2847956 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-93-5](/img/structure/B2847956.png)
2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The methylsulfanyl and phenylsulfanyl groups can be introduced through nucleophilic substitution reactions.
Typically, the substitution occurs on halogenated precursors under conditions such as heating or the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This could include:
Use of catalysts to enhance reaction rates.
Solvent selection to facilitate the desired reactions.
Advanced purification techniques such as recrystallization or chromatography.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzothieno Ring Synthesis
A common method involves the reaction of 2-aminobenzenethiol with α-bromo ketones under basic conditions to form 2-mercaptobenzothiazole.
Cyclization of 2-mercaptobenzothiazole with bromoacetyl bromide produces benzothieno[3,2-d]pyrimidine.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine can undergo several types of chemical reactions, including:
Oxidation: : It can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide.
Reduction: : The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl or phenylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution Conditions: : Refluxing with a suitable nucleophile in the presence of a base.
Major Products
Oxidation of the compound can yield sulfoxides or sulfones.
Reduction of nitro groups to amino groups.
Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine has shown potential in various research fields:
Chemistry: : Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: : Preliminary studies suggest it could be a lead compound for the development of new drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism by which 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine exerts its effects involves its interactions with molecular targets such as enzymes or receptors. The compound's sulfur-containing groups can interact with specific sites on target molecules, modulating their activity. Detailed studies on its binding modes and pathways are still ongoing.
Comparación Con Compuestos Similares
Comparison with Other Compounds
Compared to other benzothienopyrimidine derivatives, 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine is unique due to the presence of both methylsulfanyl and phenylsulfanyl groups, which confer distinct electronic and steric properties.
List of Similar Compounds
2-(Methylsulfanyl)-4-(phenylsulfanyl)benzothieno[3,2-d]pyridine
2-(Methylsulfanyl)benzothieno[3,2-d]pyrimidine
4-(Phenylsulfanyl)benzothieno[3,2-d]pyrimidine
These compounds can be compared based on their synthetic routes, reactivity, and applications, highlighting the unique attributes of this compound in research and industry.
Propiedades
IUPAC Name |
2-methylsulfanyl-4-phenylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S3/c1-20-17-18-14-12-9-5-6-10-13(12)22-15(14)16(19-17)21-11-7-3-2-4-8-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQCVSAGTMHVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

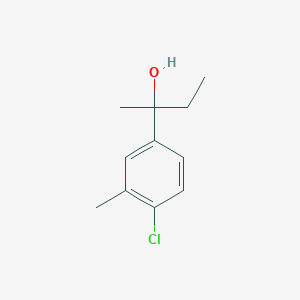

![4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2847877.png)
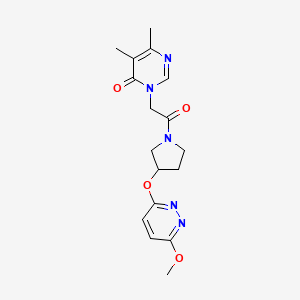
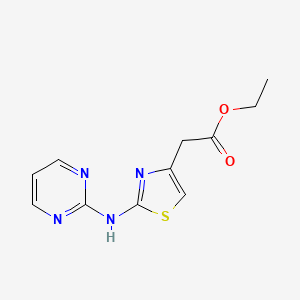
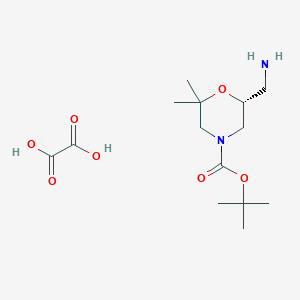

![(NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2847886.png)
![3-cyclopropyl-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2847887.png)

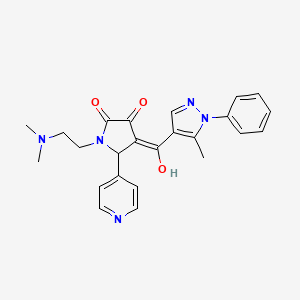
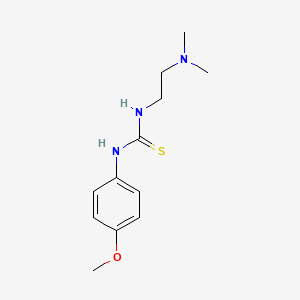
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2847896.png)
